2-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenol
Overview
Description
2-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenol is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. The trifluoromethyl group at the 2-position of the quinazoline ring enhances the compound’s stability and bioactivity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenol typically involves multiple steps. One common method starts with the trifluoroacetylation of anthranilamide, followed by intramolecular cyclization and chlorination to form the intermediate compound. This intermediate is then coupled with 4-aminophenol under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups onto the amino group.
Scientific Research Applications
2-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Werner helicase, an enzyme involved in DNA repair . By inhibiting this enzyme, the compound can induce DNA damage in cancer cells, leading to cell death. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(Trifluoromethyl)quinazolin-4-yl)amino)acetic acid
- 2-((2-(Trifluoromethyl)quinazolin-4-yl)amino)butanoic acid
Uniqueness
Compared to similar compounds, 2-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenol is unique due to the presence of the phenol group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)14-20-10-6-2-1-5-9(10)13(21-14)19-11-7-3-4-8-12(11)22/h1-8,22H,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRJBSBCCISCFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=CC=C3O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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